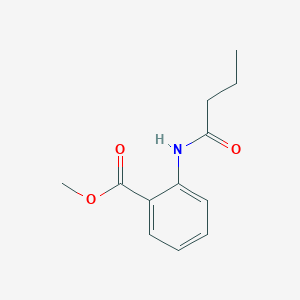

Methyl 2-butyramidobenzoate

Übersicht

Beschreibung

Methyl 2-butyramidobenzoate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the amide group is substituted with a butyramido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-butyramidobenzoate can be synthesized through a multi-step process involving the esterification of 2-aminobenzoic acid with methanol, followed by the acylation of the resulting methyl 2-aminobenzoate with butanoic acid chloride. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane. The reaction is carried out at room temperature for a short duration, followed by refluxing to complete the acylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-butyramidobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-butyramidobenzoic acid and methanol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of amides to amines.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed using sulfuric acid.

Major Products Formed:

Hydrolysis: 2-Butyramidobenzoic acid and methanol.

Reduction: Methyl 2-butylaminobenzoate.

Substitution: Depending on the substituent introduced, products such as nitro, sulfo, or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-butyramidobenzoate has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

Wirkmechanismus

The mechanism of action of methyl 2-butyramidobenzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can interact with biological targets. The amide group can form hydrogen bonds and participate in various biochemical interactions. The aromatic ring can engage in π-π interactions and other non-covalent interactions with molecular targets. These interactions can influence the compound’s biological activity and its potential as a pharmacological agent .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-butyramidobenzoate can be compared with other similar compounds, such as:

Methyl 2-aminobenzoate: Lacks the butyramido group, making it less versatile in terms of chemical reactivity.

Ethyl 2-butyramidobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its solubility and reactivity.

Methyl 4-butyramidobenzoate: The position of the butyramido group is different, which can influence the compound’s chemical properties and reactivity.

Uniqueness: this compound’s unique combination of ester and amide functional groups, along with its specific substitution pattern on the aromatic ring, makes it a valuable compound for various chemical and biological applications. Its structural features allow for diverse chemical modifications and interactions, setting it apart from other similar compounds .

Biologische Aktivität

Methyl 2-butyramidobenzoate (MBAB) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the existing literature on the biological activity of MBAB, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and butyramide. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

This compound is characterized by a benzoate moiety linked to a butyramide group, which may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBAB, particularly against various bacterial and fungal strains. The following table summarizes the findings from several studies regarding the antimicrobial efficacy of MBAB:

The mechanisms by which MBAB exerts its biological activity are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Disruption : MBAB may disrupt microbial cell membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound could inhibit specific enzymes critical for microbial metabolism, thereby hindering growth.

- Biofilm Disruption : Studies indicate that MBAB can inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for its pathogenicity.

Case Studies

-

Antifungal Activity Against Candida albicans :

A study demonstrated that MBAB exhibited potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents. The study suggested that MBAB could serve as a promising candidate for developing new antifungal therapies . -

Bacterial Biofilm Inhibition :

Research focused on the ability of MBAB to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated that at sub-MIC concentrations, MBAB reduced biofilm biomass by approximately 50%, suggesting its potential application in treating chronic infections associated with biofilms .

Summary of Research Findings

- Efficacy : this compound shows promising antimicrobial and antifungal properties, making it a candidate for further research in therapeutic applications.

- Potential Applications : Given its effectiveness against resistant strains of bacteria and fungi, MBAB may be useful in developing new antimicrobial agents or as an adjunct therapy in existing treatments.

- Further Research : More extensive studies are needed to elucidate the precise mechanisms of action and to evaluate the safety and efficacy of MBAB in clinical settings.

Eigenschaften

IUPAC Name |

methyl 2-(butanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-6-11(14)13-10-8-5-4-7-9(10)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUMHOYHSWYZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184085 | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30006-30-5 | |

| Record name | Benzoic acid, 2-[(1-oxobutyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30006-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030006305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(1-oxobutyl)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.